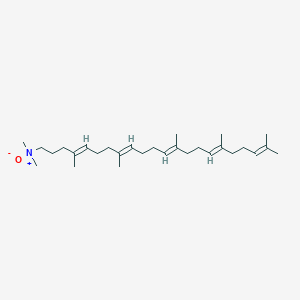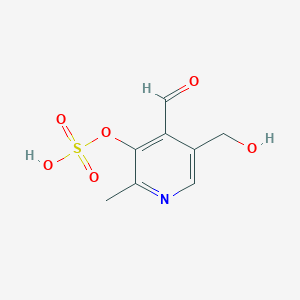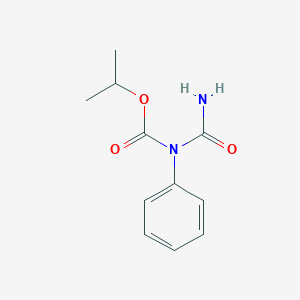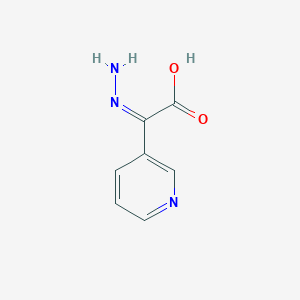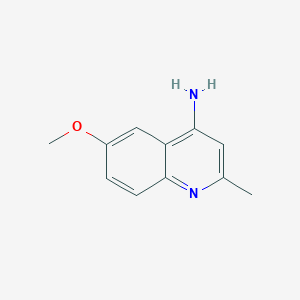
Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester, also known as allyl 2-hydroxyethyl 4-(3,5-dipropyl-4-allyloxybenzoate), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate) is not well understood. However, it is believed that this compound undergoes hydrolysis in the body to release the active drug. The hydrolysis reaction is catalyzed by esterases, which are enzymes that break down ester bonds.
Biochemical and physiological effects:
Allyl 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate) has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to have a low toxicity profile and does not cause significant adverse effects in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate) is its ability to improve the solubility and bioavailability of poorly soluble drugs. This compound can also be used as a building block to synthesize novel materials with unique properties. However, one of the limitations of this compound is its relatively high cost compared to other compounds with similar properties.
Direcciones Futuras
There are several future directions for research on Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate). One direction is to study the mechanism of action of this compound in more detail. Another direction is to explore its potential applications in drug delivery, polymer chemistry, and material science. Additionally, more research is needed to determine the optimal dosage and administration route for this compound in animal models. Finally, studies on the toxicity and safety of this compound in humans are needed to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate) involves the reaction of 4-hydroxybenzoic acid with Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester bromide in the presence of potassium carbonate to form 4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoic acid. This compound is then reacted with 3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxyphenol in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate).
Aplicaciones Científicas De Investigación
Allyl 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate) has been studied for its potential applications in various fields, including drug delivery, polymer chemistry, and material science. In drug delivery, this compound has been used as a prodrug to improve the solubility and bioavailability of poorly soluble drugs. In polymer chemistry, this compound has been used as a monomer to synthesize functional polymers with specific properties. In material science, this compound has been used as a building block to synthesize novel materials with unique properties.
Propiedades
Número CAS |
100347-77-1 |
|---|---|
Fórmula molecular |
C18H26O4 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-hydroxyethyl 4-prop-2-enoxy-3,5-dipropylbenzoate |
InChI |
InChI=1S/C18H26O4/c1-4-7-14-12-16(18(20)22-11-9-19)13-15(8-5-2)17(14)21-10-6-3/h6,12-13,19H,3-5,7-11H2,1-2H3 |
Clave InChI |
ONSRRKMXWGNSJK-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)OCCO |
SMILES canónico |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)OCCO |
Otros números CAS |
100347-77-1 |
Sinónimos |
2-hydroxyethyl 4-prop-2-enoxy-3,5-dipropyl-benzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)

